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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, algorithms, and practical applications

of the PatMaN (Pattern Matching in Nucleotide databases) alignment tool. PatMaN is a

command-line utility designed for the rapid and accurate alignment of large sets of short

nucleotide sequences against extensive databases, such as whole genomes.[1][2] Its efficiency

and flexibility in handling mismatches and gaps make it a valuable tool in various genomics and

drug development research areas, including microarray probe analysis, transcription factor

binding site identification, and miRNA mapping.[1]

Core Features and Technical Specifications
PatMaN is engineered to address the growing need for fast and exhaustive searches of short

sequence motifs.[1] Unlike heuristic-based tools like BLAST, which may miss alignments that

lack a perfect seed match, PatMaN performs an exhaustive search, ensuring all occurrences

within a specified edit distance are identified.[1]

Key Technical Specifications:
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Feature Description

Algorithm

Implements a non-deterministic automata

matching algorithm based on a keyword tree

(Aho-Corasick automaton).

Sequence Type Nucleotide sequences.

Input Format
Both query and target sequences must be in

FASTA format.

Output Format

Tab-separated format containing target and

query sequence identifiers, start and end

positions of the alignment in the target

sequence, strand, and the number of edits per

match.

Matching Capabilities
Allows for a user-defined number of mismatches

and gaps (indels).

Ambiguity Codes
Supports the use of IUPAC ambiguity codes in

query sequences.

Operating System Tested on GNU/Linux.

License GNU General Public License.

The PatMaN Algorithm: A Deeper Dive
At its core, PatMaN utilizes a sophisticated algorithm designed for searching multiple patterns

simultaneously. The process can be broken down into two main stages:

Keyword Tree Construction: PatMaN first builds a keyword tree from all the query

sequences. Each path from the root to a leaf in the tree represents a unique query

sequence. To account for both strands of DNA, the reverse complements of all query

sequences are also added to the tree.

Non-Deterministic Automata Matching: The target database is then scanned. The algorithm

traverses the keyword tree based on the characters in the target sequence. When

mismatches or gaps are allowed, the algorithm explores alternative paths in the tree,
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keeping track of the accumulated edit distance. A match is reported when a leaf node is

reached within the user-defined mismatch and gap thresholds. The search time for perfect

matches is proportional to the length of the target sequence, while allowing for mismatches

and gaps increases the search time exponentially with the number of allowed edits.

Keyword Tree Construction

Automata Matching

Query Sequences (FASTA) Generate Reverse Complements Build Keyword Tree

Traverse Keyword TreeTarget Database (FASTA) Scan Target Sequence Evaluate Mismatches & Gaps Report Alignments

Click to download full resolution via product page

PatMaN Algorithmic Workflow.

Experimental Protocols and Performance
This section details a typical experimental workflow using PatMaN and presents performance

data based on published results.

General Experimental Workflow
A common application of PatMaN is the mapping of short RNA sequences or experimental

probes to a reference genome.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1221989?utm_src=pdf-body-img
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Input Data
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(e.g., miRNA, siRNA, probes)
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Execute PatMaN
(Specify mismatch/gap parameters)

Reference Genome
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Tab-separated Alignment File
(Location, Strand, Edits)

Downstream Analysis
(Annotation, Quantification)
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A typical experimental workflow using PatMaN.

Detailed Methodology: Aligning Affymetrix Probes to the
Chimpanzee Genome
The original PatMaN publication demonstrated its utility by aligning 201,807 Affymetrix HGU95-

A 25-mer probes to the chimpanzee genome (panTro2).

Protocol:

Input Preparation:

Query File: A FASTA file containing the 201,807 Affymetrix probe sequences.
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Target File: A FASTA file of the chimpanzee chromosome 22 sequence.

PatMaN Execution: The patman command is executed with the query and target files as

input. The user specifies the maximum number of allowed mismatches and gaps using

command-line parameters. For example, to allow for one mismatch and no gaps, the

command might look like:

Parameter Variation: The experiment was repeated with varying numbers of allowed edits

(mismatches + gaps) and gaps to assess the impact on runtime and the number of identified

hits.

Performance Benchmarking
The following tables summarize the performance of PatMaN in aligning Affymetrix HGU95-A

probes and Bonobo Solexa GAII data to chimpanzee chromosome 22. The benchmarking was

performed on a 2.2 GHz workstation for the HGU95-A probes and a 1.8 GHz workstation for

the Bonobo sequencing data.

Table 1: Performance of PatMaN with Affymetrix HGU95-A Probes against Chimpanzee

Chromosome 22

Dataset Edits Allowed Gaps Allowed Run Time Hits Found

HGU95-A probes 0 0 0m 13.31s 93,225

HGU95-A probes 1 0 1m 51.87s 327,028

HGU95-A probes 1 1 3m 36.92s 496,296

HGU95-A probes 2 1 1h 21m 59s 1,843,008

Table 2: Performance of PatMaN with Bonobo Solexa GAII Data against Chimpanzee

Chromosome 22

Dataset Edits Allowed Gaps Allowed Run Time Hits Found

Bonobo Solexa

GAII data
2 2 12h 58m 50s 14.3 x 10⁹

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These results highlight the exponential increase in runtime as the allowed number of edits

increases, a key consideration when planning experiments with PatMaN.

Conclusion
PatMaN is a powerful and efficient tool for the exhaustive alignment of short nucleotide

sequences to large databases. Its command-line interface and flexibility in specifying

mismatches and gaps make it adaptable to a wide range of research applications. While the

exponential relationship between runtime and edit distance necessitates careful parameter

selection, PatMaN's ability to perform comprehensive searches provides a level of accuracy

that is critical for many genomic analyses. For researchers and drug development

professionals working with short sequence motifs, PatMaN offers a robust solution for high-

throughput sequence alignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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